1-cyclopropyl-4-oxoCyclohexanecarbonitrile

Overview

Description

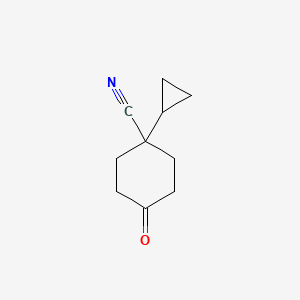

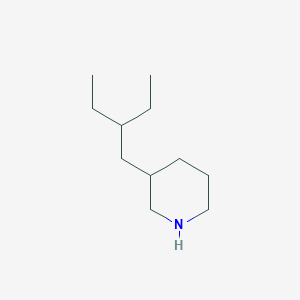

1-cyclopropyl-4-oxoCyclohexanecarbonitrile is a chemical compound with the molecular formula C10H13NO and a molecular weight of 163.22 g/mol . It is also known by the IUPAC name 1-cyclopropyl-1-cyano-4-cyclohexanone .

Molecular Structure Analysis

The molecular structure of 1-cyclopropyl-4-oxoCyclohexanecarbonitrile consists of a cyclohexane ring with a carbonyl (C=O) group at the 4-position, a nitrile (C≡N) group attached to the same carbon, and a cyclopropyl group also attached to the same carbon .Scientific Research Applications

Synthesis and Structural Insights

- The synthesis and crystal structures of β-oligopeptides derived from 1-(aminomethyl)cyclopropanecarboxylic acid, which can be obtained from cyanoacetate and dibromoethane, have been described, highlighting the unique secondary structural motifs and hydrogen bonding patterns in these compounds (Abele, Seiler, & Seebach, 1999). These findings suggest the potential of cyclopropane derivatives in designing peptides with novel structural features.

- Research on the iron-catalyzed synthesis of cyclopropyl halides has provided insights into the preparation of cyclopropane derivatives as key building blocks for various chemicals, highlighting their importance in synthetic chemistry (Grupe & Jacobi von Wangelin, 2013).

Applications in Medicinal Chemistry

- Cyclopropane rings are increasingly used in drug development due to their unique structural and electronic properties, which can enhance potency and reduce off-target effects in drug candidates (Talele, 2016). This underlines the potential of cyclopropane derivatives, such as "1-cyclopropyl-4-oxoCyclohexanecarbonitrile," in the development of new pharmaceuticals.

- The discovery of a potent, non-triketone type inhibitor of 4-hydroxyphenylpyruvate dioxygenase, involving a cyclopropane derivative, showcases the potential therapeutic applications of these compounds in treating diseases related to the enzyme's activity (Lin et al., 2000).

Synthetic Applications

- The development of chiral cyclopropane units for synthesizing conformationally restricted analogues of biologically active compounds illustrates the utility of cyclopropane derivatives in creating novel molecules with improved activity and bioactive conformations (Kazuta, Matsuda, & Shuto, 2002).

Mechanism of Action

Mode of Action

It is known that cyclohexanone derivatives can undergo reactions with hydroxylamine to form oximes or hydrazine to form hydrazones . This suggests that 1-cyclopropyl-4-oxoCyclohexanecarbonitrile may interact with its targets through similar chemical reactions, leading to changes in the target molecules.

Pharmacokinetics

The pharmacokinetic properties of 1-cyclopropyl-4-oxoCyclohexanecarbonitrile include high gastrointestinal absorption and permeability across the blood-brain barrier . . These properties suggest that 1-cyclopropyl-4-oxoCyclohexanecarbonitrile may have good bioavailability.

Action Environment

The action of 1-cyclopropyl-4-oxoCyclohexanecarbonitrile may be influenced by various environmental factors. For instance, the compound’s solubility could affect its distribution in the body and its interaction with target molecules . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and efficacy .

properties

IUPAC Name |

1-cyclopropyl-4-oxocyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c11-7-10(8-1-2-8)5-3-9(12)4-6-10/h8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHPMGMPLWGFZKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2(CCC(=O)CC2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-cyclopropyl-4-oxoCyclohexanecarbonitrile | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b][1,4]oxazine-7-carbonitrile](/img/structure/B1464739.png)

![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)amine](/img/structure/B1464753.png)

![1-[4-Amino-2-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B1464756.png)

![3-{[2-(Tert-butyl)-4-methylphenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464759.png)